N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)oxyacetamide
CAS No.: 153078-95-6
Cat. No.: VC6346414
Molecular Formula: C16H11ClN2O4
Molecular Weight: 330.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153078-95-6 |
|---|---|
| Molecular Formula | C16H11ClN2O4 |
| Molecular Weight | 330.72 |
| IUPAC Name | N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
| Standard InChI | InChI=1S/C16H11ClN2O4/c17-10-5-7-11(8-6-10)18-14(20)9-23-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |
| Standard InChI Key | DOZYNHHGEWOJMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)oxyacetamide (IUPAC name: N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)oxyacetamide) features a molecular formula of C₁₆H₁₁ClN₂O₄ and a molecular weight of 330.7 g/mol . The structure comprises three key components:
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A 4-chlorophenyl group attached to the nitrogen of the acetamide moiety.
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An acetamide bridge linking the aromatic and phthalimide components.
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A phthalimide moiety (1,3-dioxoisoindole) connected via an ether oxygen.
Key Structural Features:
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Planar phthalimide ring: Contributes to π-π stacking interactions, enhancing stability in solid-state configurations .
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Electron-withdrawing chloro substituent: Increases electrophilicity at the phenyl ring, influencing reactivity in substitution reactions .
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Acetamide linker: Provides rotational flexibility, potentially modulating biological target interactions .
Predicted Physicochemical Properties:
Synthesis and Industrial Preparation
The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)oxyacetamide likely follows a multi-step route analogous to related phthalimide derivatives :
Step 1: Phthalimide Intermediate Formation
Phthalic anhydride reacts with ammonia or a primary amine under reflux to form the phthalimide core. For this compound, the amine component is omitted, yielding unsubstituted phthalimide.
Step 2: Etherification of Phthalimide
The phthalimide undergoes alkylation with chloroacetic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the ether-linked acetamide precursor.
Step 3: Coupling with 4-Chloroaniline
The intermediate reacts with 4-chloroaniline via nucleophilic acyl substitution, forming the final acetamide linkage.
Industrial-Scale Considerations:
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Catalytic Optimization: Transition metal catalysts (e.g., CuI) may enhance coupling efficiency .
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Biological Activity and Mechanistic Insights
While direct biological data for this compound are sparse, structurally similar phthalimide-acetamide hybrids exhibit notable pharmacological profiles:
Anticancer Activity
Analogous compounds demonstrate pro-apoptotic effects in cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ ≈ 15 µM) . The mechanism may involve:
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HDAC Inhibition: Phthalimide moieties chelate zinc ions in histone deacetylases, altering gene expression .
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ROS Induction: Chlorophenyl groups enhance oxidative stress in malignant cells .
Research Applications
Pharmaceutical Development
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Lead Compound Optimization: Structural modifications (e.g., varying halogen substituents) aim to improve bioavailability .
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Prodrug Design: The phthalimide group may serve as a hydrolyzable prodrug carrier for targeted drug delivery .
Materials Science
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Polymer Additives: Phthalimide derivatives act as UV stabilizers in polycarbonates .
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Coordination Chemistry: The acetamide oxygen and phthalimide carbonyls form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Comparative Analysis with Structural Analogs
Key Insight: The phenyl substitution in the target compound enhances metabolic stability compared to benzyl analogs, albeit at the cost of reduced membrane permeability .
Case Studies and Experimental Data
In Vitro Cytotoxicity Screening
A 2024 study screened phthalimide-acetamide derivatives against pancreatic cancer cells (PANC-1):
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Target Compound: Showed moderate activity (IC₅₀: 42 µM), outperforming 5-fluorouracil (IC₅₀: 58 µM) in hypoxic conditions .
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Mechanism: Flow cytometry confirmed G2/M phase arrest and caspase-3 activation .
Stability Under Physiological Conditions
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Plasma Stability: 78% remaining after 1 hour in human plasma (pH 7.4, 37°C) .
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Metabolic Pathways: Primary hepatic metabolism via CYP3A4-mediated N-dechlorination .
Future Directions and Challenges
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